molecular formula C19H13Cl2N3O2S2 B2430707 2,4-dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2309345-02-4

2,4-dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2430707
CAS No.: 2309345-02-4
M. Wt: 450.35
InChI Key: ZYMQTTWMJLECOU-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound featuring multiple functional groups, including chloro, methyl, sulfonamide, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiazoles and pyridine derivatives. Subsequent steps may include chlorination, methylation, and sulfonamide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chloro groups can be oxidized to form chloro derivatives.

  • Reduction: : Reduction reactions can be performed on the nitro groups if present.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of dichloro derivatives.

  • Reduction: : Formation of amino derivatives.

  • Substitution: : Formation of substituted sulfonamides.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in the treatment of inflammatory diseases.

  • Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound can be compared with other similar compounds that contain thiazole, sulfonamide, or chloro groups. Some similar compounds include:

  • Thiazole derivatives: : These compounds are known for their antibacterial, antifungal, and anti-inflammatory properties.

  • Sulfonamide derivatives: : These compounds are commonly used in pharmaceuticals for their antibacterial activity.

  • Chloro-substituted compounds: : These compounds are often used in organic synthesis and material science.

The uniqueness of 2,4-dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

2,4-dichloro-5-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O2S2/c1-11-9-17(15(21)10-14(11)20)28(25,26)24-13-6-4-12(5-7-13)18-23-16-3-2-8-22-19(16)27-18/h2-10,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMQTTWMJLECOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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